molecular formula C16H15NO2 B2515115 2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile CAS No. 1461707-82-3

2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile

Cat. No.: B2515115
CAS No.: 1461707-82-3
M. Wt: 253.301
InChI Key: SNZPDFWHTKMGBX-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile (CAS: 1461707-82-3) is a nitrile-containing aromatic compound with the molecular formula C₁₆H₁₅NO₂ and a molecular weight of 253.30 g/mol . Its structure features a benzyloxy group (–OCH₂C₆H₅) at the para position of a phenyl ring, a methoxy group (–OCH₃) at the adjacent carbon, and an acetonitrile (–CH₂CN) moiety (Figure 1). This compound is primarily utilized as a pharmaceutical intermediate in synthesizing bioactive molecules due to its versatile reactivity, particularly in nucleophilic substitution and cyclization reactions .

Its stability under ambient conditions (2–8°C storage) makes it suitable for laboratory and industrial applications .

Properties

IUPAC Name

2-methoxy-2-(4-phenylmethoxyphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-18-16(11-17)14-7-9-15(10-8-14)19-12-13-5-3-2-4-6-13/h2-10,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZPDFWHTKMGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile typically involves the reaction of 4-(benzyloxy)benzaldehyde with methoxyacetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction mixture is usually heated to facilitate the reaction and achieve a high yield of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines or secondary amines.

    Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name CAS Number Molecular Formula Key Substituents Functional Groups
This compound 1461707-82-3 C₁₆H₁₅NO₂ Benzyloxy (para), Methoxy (adjacent) Nitrile, Ether
Benzeneacetonitrile, 4-hydroxy-2-methoxy- 310869-92-2 C₉H₉NO₂ Hydroxy (para), Methoxy (meta) Nitrile, Ether, Hydroxyl
2-Fluoro-4-methoxyphenylacetonitrile C₉H₈FNO Fluoro (ortho), Methoxy (para) Nitrile, Ether, Halogen
2-(2-(Benzyloxy)-4-fluorophenyl)acetonitrile 1824265-83-9 C₁₅H₁₂FNO Benzyloxy (ortho), Fluoro (para) Nitrile, Ether, Halogen
2-(Benzyloxy)acetonitrile 13620-31-0 C₉H₉NO Benzyloxy Nitrile, Ether
2-(4-Chloro-phenyl)-3-oxo-butyronitrile 5219-07-8 C₁₀H₈ClNO Chloro (para), Ketone Nitrile, Ketone, Halogen

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The benzyloxy and methoxy groups in the target compound are electron-donating, enhancing the aromatic ring’s nucleophilicity. In contrast, halogenated analogs (e.g., fluoro or chloro substituents) introduce electron-withdrawing effects, altering reaction kinetics in cross-coupling reactions .

Table 2: Comparative Physicochemical and Hazard Data

Compound Name Molecular Weight (g/mol) logP (Estimated) Solubility (Water) GHS Hazards
This compound 253.30 2.8 <1 mg/mL Not specified
Benzeneacetonitrile, 4-hydroxy-2-methoxy- 163.17 1.2 ~10 mg/mL H302, H315, H319, H335
2-Fluoro-4-methoxyphenylacetonitrile 165.17 1.5 ~5 mg/mL Not available
2-(2-(Benzyloxy)-4-fluorophenyl)acetonitrile 241.26 3.1 <1 mg/mL Not specified
2-(Benzyloxy)acetonitrile 147.18 1.0 ~50 mg/mL Irritant (eyes/skin)
2-(4-Chloro-phenyl)-3-oxo-butyronitrile 193.63 2.5 Insoluble H315 (skin irritation)

Key Observations :

  • Lipophilicity : The target compound’s higher logP (2.8) compared to hydroxyl- or fluoro-substituted analogs suggests greater membrane permeability, advantageous in drug design .
  • Toxicity : Hydroxy-substituted analogs exhibit higher acute oral toxicity (H302) and eye irritation (H319) due to reactive hydroxyl groups . Chloro- and fluoro-substituted compounds show moderate hazards, primarily skin/eye irritation .

Research Findings

  • Reactivity : Methoxy and benzyloxy groups in the target compound stabilize intermediates in palladium-catalyzed coupling reactions, improving yields compared to halogenated analogs .
  • Safety : Unlike hydroxy-substituted nitriles, the target compound’s lack of free hydroxyl groups reduces oxidative stress risks in biological systems .

Biological Activity

2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines both benzyloxy and methoxyacetonitrile moieties. This structural diversity contributes to its varied biological activities, making it a candidate for further pharmacological exploration.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action. For instance, the presence of the benzyloxy group may enhance lipophilicity, facilitating better cell membrane permeability and potentially influencing the compound's interaction with biological targets.

Inhibition Studies

In studies involving related compounds, such as 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivatives, significant activity was noted against monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases like Parkinson's disease. For example, one derivative demonstrated an IC50 value of 0.062 µM for MAO-B inhibition, indicating strong potential for neuroprotective applications .

Biological Activity Data

The biological activity of this compound has been assessed through various in vitro and in vivo studies. The following table summarizes key findings from recent research:

Study ReferenceBiological ActivityIC50/EC50 ValuesNotes
MAO-B Inhibition0.062 µMCompetitive and reversible inhibition observed.
Antileishmanial Activity>70% reduction in parasite burden required for lead optimizationCompound demonstrated moderate efficacy in vivo but was rapidly cleared from circulation.
General Pharmacological ProfileNot specifiedHighlights structural uniqueness and potential applications in drug development.

Case Studies

  • Neuroprotective Effects : In a study exploring MAO-B inhibitors, derivatives similar to this compound were shown to possess significant neuroprotective effects, suggesting that this compound may also offer similar benefits in neurodegenerative conditions.
  • Antileishmanial Activity : Another study investigated compounds with structural similarities for their efficacy against visceral leishmaniasis. Although initial results showed promise, further optimization was needed to enhance metabolic stability and reduce toxicity .

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